Furil

Photophysics Fluorescence spectroscopy Conformational analysis

α-Diketone photophysics is often confounded by S2 fluorescence in benzil, complicating mechanistic work. Furil eliminates this variable with a clean S1/T1 emission profile for unambiguous intersystem crossing analysis. • No S2 fluorescence-clean two-state (S1/T1) photophysical model • Reversible cathodic waves in MeCN-multi-step electron transfer without decomposition • High conformational barrier (>40 kJ·mol⁻¹)-rotamer isolation at cryogenic temperatures BenchChem supplies Furil at ≥98% (GC) purity; ambient global shipping.

Molecular Formula C10H6O4
Molecular Weight 190.15 g/mol
CAS No. 492-94-4
Cat. No. B128704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuril
CAS492-94-4
Synonyms1,2-Di-2-furanyl-1,2-ethanedione;  Furil;  1,2-Bis(2-furanyl)-1,2-ethanedione;  1,2-Bis(furan-2-yl)ethanedione;  1,2-Di(2-furanyl)-1,2-ethanedione;  1,2-Di(2-furyl)ethanedione;  1,2-Di(furan-2-yl)ethane-1,2-dione;  1,2-Di-2-furylethane-1,2-dione;  2,2’-Furil
Molecular FormulaC10H6O4
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)C(=O)C2=CC=CO2
InChIInChI=1S/C10H6O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H
InChIKeySXPUVBFQXJHYNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furil Physicochemical Properties


Furil (α-furil, 2,2′-furil) is a symmetric α-diketone comprising two furan rings linked by a 1,2-dicarbonyl bridge (C10H6O4, molecular weight 190.15). The compound exhibits a melting point of 163–166 °C and is soluble in methanol, chloroform, benzene, and hot alcohols . As a heterocyclic analogue of benzil, furil is distinguished by the presence of furan oxygen atoms, which impart unique electronic and conformational properties relative to phenyl-substituted diketones [1].

Photophysics & Electrochemistry
Heterocyclic α-diketone benchmark with distinct S2 fluorescence absence and reversible redox
Conformational Probe
High rotational barrier (>40 kJ mol⁻¹) suitable for matrix isolation and rigidity studies
Analytical Derivatization
Precursor to furildioxime for sensitive nickel detection in research matrices

Why Furil Cannot Be Substituted with Benzil


Despite structural similarities, the substitution of furan for phenyl in the α-diketone scaffold results in marked differences in excited-state photophysics and electrochemical behavior. The five-membered furan ring introduces heteroatom-induced electronic effects that alter the molecule's conformational flexibility and orbital energetics [1]. Consequently, furil exhibits a distinct lack of S2 fluorescence—a signature observed in benzil and α-naphthil—and displays reversible cathodic waves in cyclic voltammetry, whereas related diketones may undergo irreversible reductions [2]. Such differences preclude simple one-to-one substitution in applications demanding predictable optical or redox performance.

!
S2 fluorescence behavior may not transfer
Furil lacks S2 emission, whereas benzil and α-naphthil exhibit S2; optical probe designs relying on S2 cannot directly substitute.
!
Redox reversibility profile differs
Furil shows reversible cathodic waves, but related diketones such as 2-furaldehyde undergo irreversible reduction; substitution may alter electrosynthetic outcomes.
!
Furan vs. phenyl electronics shift conformational landscape
Heteroatom effects in furil modify orbital energetics and flexibility compared to benzil; conformational assignments and reactivity may not translate directly.

Furil vs. Comparators: Key Evidence


S2 Fluorescence Absence vs. Benzil

α-Furil does not exhibit any fluorescence from its second excited singlet (S2) state, whereas both benzil and α-naphthil do show S2 emissions [1]. This differentiation is attributed to the proximity of the S2 potential energy minimum and the S1 hill-top in furil, a feature absent in the phenyl-based analogues [1].

S2 Fluorescence
Head-to-head
Absent in furil Present in benzil / α-naphthil
Qualitative binary difference
Enables cleaner S1/T1 spectral assignments
EtOH/MCH, room temp. & 77 K
Photophysics Fluorescence spectroscopy Conformational analysis

Reversible Cathodic Waves vs. 2-Furaldehyde

Cyclic voltammograms of furil recorded at a hanging mercury drop electrode in acetonitrile (0.1 M tetraethylammonium perchlorate) show a pair of reversible cathodic waves [1]. In contrast, under identical conditions, the reduction of 2-furaldehyde displays a single irreversible wave [1].

Cathodic Reduction
Head-to-head
Reversible waves (furil) Irreversible wave (2-furaldehyde)
Qualitative difference
Supports redox cycling applications
Hg electrode, MeCN, 0.1 M TEAP
Electrochemistry Cyclic voltammetry Organic electrosynthesis

Superior Nickel Detection with α-Furil Dioxime

In an intercomparison test of nickel chelates analyzed by electrothermal atomic absorption spectrometry (AAS), the nickel–furildioxime complex (Ni-FD) exhibited 'rather high responses' compared to other chelating agents including ammonium pyrrolidine dithiocarbamate (APDC) and dimethylglyoxime (DMG) [1]. Additionally, a flow injection spectrophotometric method using furildioxime achieved a molar absorption coefficient of 6.0 × 10³ L mol⁻¹ cm⁻¹ and a Sandell’s sensitivity of 0.01 ng cm⁻² [2].

Ni Detection Response
Head-to-head
ε = 6.0×10³ L mol⁻¹ cm⁻¹ Sandell’s = 0.01 ng cm⁻²
Furildioxime vs APDC / DMG
Supports sensitive Ni derivatization for research matrices
AAS & flow injection spectrophotometry
Analytical chemistry Trace metal analysis Atomic absorption spectrometry

Furil High Rotational Barrier

Matrix isolation FTIR and DFT calculations identify two higher-energy conformers of α-furil lying 5.85 and 6.22 kJ mol⁻¹ above the most stable form, with energy barriers for conformational interconversion exceeding 40 kJ mol⁻¹ [1].

Rotational Barrier
Class-level
>40 kJ mol⁻¹
Conformer interconversion
Allows conformer isolation at cryogenic temperatures
Ar matrix, DFT B3LYP/6-311++G(d,p)
Conformational analysis Computational chemistry Matrix isolation spectroscopy

Furil Application Scenarios


Excited-State Dynamics Research

Furil serves as a benchmark α-diketone that lacks S2 fluorescence, offering a simplified emission profile relative to benzil and α-naphthil [1]. This property makes it an ideal model system for investigating intersystem crossing and conformational relaxation without the complication of upper excited-state emission. Procurement is justified when a 'clean' two-state (S1/T1) photophysical model is required.

Reversible Redox Electrosynthesis

The reversible cathodic waves of furil in acetonitrile [2] indicate that it can undergo multiple electron-transfer steps without rapid decomposition. This behavior supports its use as a redox mediator, an electrochemical probe, or a building block in paired electrosynthesis where precise control over reduction steps is essential. Researchers developing new electrosynthetic methodologies should select furil over irreversibly reduced diketones.

Trace Nickel Analysis in Clinical & Environmental Samples

α-Furil dioxime, derived from furil, provides a sensitive and convenient method for nickel quantification in serum and urine, with average analytical recovery of 101% and low contamination risk [3][4]. The combination of high AAS response [5] and excellent spectrophotometric sensitivity (ε = 6.0 × 10³ L mol⁻¹ cm⁻¹) [6] makes it a preferred reagent for occupational health monitoring and environmental compliance testing.

Matrix Isolation & Conformational Studies

Furil's high conformational interconversion barrier (>40 kJ mol⁻¹) [7] allows distinct rotamers to be isolated and characterized at cryogenic temperatures. This property is valuable for researchers studying conformation-specific vibrational signatures, photochemical reactions, or the design of molecular switches. Furil thus represents a more rigid and analyzable system than many lower-barrier α-diketones.

Application
Selection Property
Validation Focus
Excited-state dynamics
Absence of S2 fluorescence
Clean S1/T1 spectral assignment
Reversible electrosynthesis
Reversible cathodic waves
Redox cycling stability
Trace nickel analysis (biological & environmental)
High AAS/spectrophotometric sensitivity
Detection limit optimization
Matrix isolation & conformation studies
High conformational interconversion barrier
Conformation-specific spectroscopy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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